Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate
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Overview
Description
Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate is an organic compound that features a benzenesulfonyl group attached to a hexenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate typically involves the reaction of benzenesulfonyl chloride with an appropriate hexenoate ester under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfonyl compounds.
Scientific Research Applications
Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate involves its ability to undergo electrophilic aromatic substitution reactions. The benzenesulfonyl group acts as an electrophile, facilitating the formation of a positively charged intermediate, which then reacts with nucleophiles to form the final product .
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzenesulfonate
- Methyl benzenesulfonate
- Benzyl benzenesulfonate
Uniqueness
Ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate is unique due to the presence of both an ester and a benzenesulfonyl group, which allows it to participate in a wider range of chemical reactions compared to simpler benzenesulfonates .
Properties
CAS No. |
87705-54-2 |
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Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)-5-methylhex-4-enoate |
InChI |
InChI=1S/C15H20O4S/c1-4-19-15(16)14(11-10-12(2)3)20(17,18)13-8-6-5-7-9-13/h5-10,14H,4,11H2,1-3H3 |
InChI Key |
QCNVMRSOYXBJCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=C(C)C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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